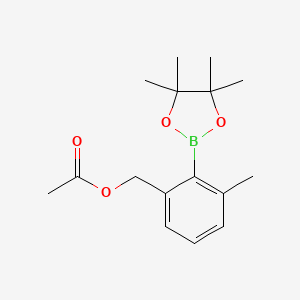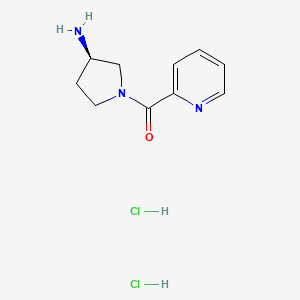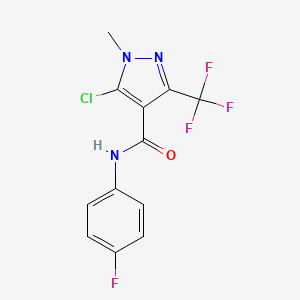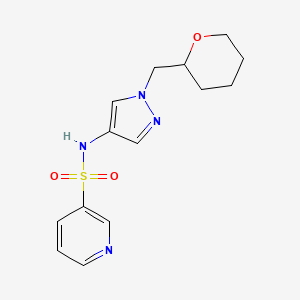
4-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .
Molecular Structure Analysis
The molecular structure of this compound would be expected to include a tetrahydroquinoline ring, a propyl chain, and a benzenesulfonamide group. The 4-fluoro substituent indicates that a fluorine atom is attached to the fourth carbon of the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
- Intramolecular Cyclization to Fluorinated Derivatives : A study demonstrated the synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular substitution, highlighting the use of sulfonamide moieties for the production of 3-fluoroisoquinoline and 2-fluoroquinoline derivatives in high yields (Ichikawa et al., 2006).
Antitumor Activity
- Tetrahydroquinoline Derivatives as Antitumor Agents : Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety were synthesized and found to exhibit potent in vitro antitumor activity, with some compounds showing higher efficacy than Doxorubicin, a reference drug. This indicates the potential of these derivatives in cancer therapy (Alqasoumi et al., 2010).
Molecular Interaction Studies
- Interactions with Human Carbonic Anhydrases : Research into the molecular interactions between human carbonic anhydrases and a novel class of benzenesulfonamides revealed that certain derivatives could significantly inhibit specific isoforms of the enzyme, suggesting applications in designing selective inhibitors for therapeutic use (Bruno et al., 2017).
Biotransformation Studies
- Metabolism of Novel Receptor Antagonists : A study on the metabolism of a novel 5-HT7 receptor antagonist highlights the compound's high clearance rate, providing insights into its biotransformation which is crucial for understanding its pharmacokinetics and designing more effective drugs (Słoczyńska et al., 2018).
Fluorescence and Detection Applications
- Fluorophores for Zinc(II) Detection : The synthesis and characterization of fluorophores specific for Zinc(II) detection emphasize the role of sulfonamide derivatives in developing sensitive probes for biological and environmental monitoring (Kimber et al., 2001).
Pharmacological Potential
- Human Beta3 Adrenergic Receptor Agonists : Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety were identified as potent and selective agonists of the human beta3 adrenergic receptor, suggesting their utility in treating metabolic disorders (Parmee et al., 2000).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2S/c1-2-13-23-14-3-4-17-15-16(5-10-20(17)23)11-12-22-26(24,25)19-8-6-18(21)7-9-19/h5-10,15,22H,2-4,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCJOOKSYGGCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol](/img/structure/B2832698.png)
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2832699.png)
![4-{[4-(aminosulfonyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2832700.png)



![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2832709.png)


![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2832713.png)
![N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832714.png)

![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832717.png)